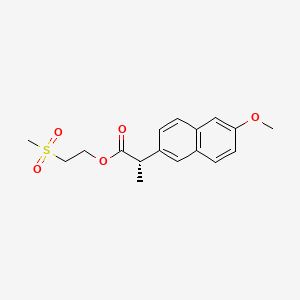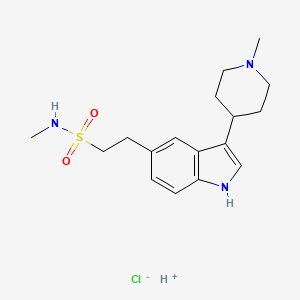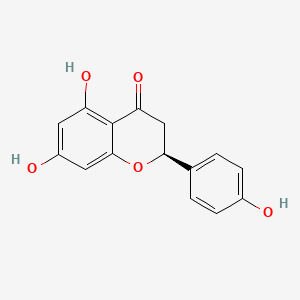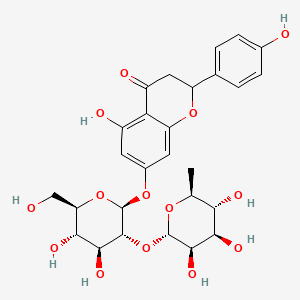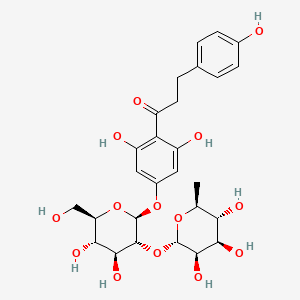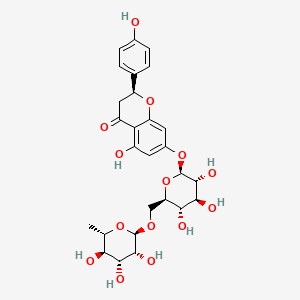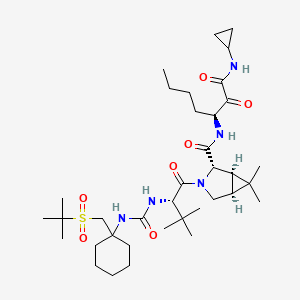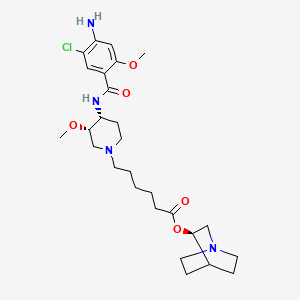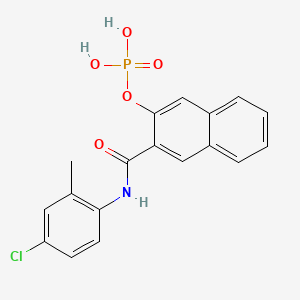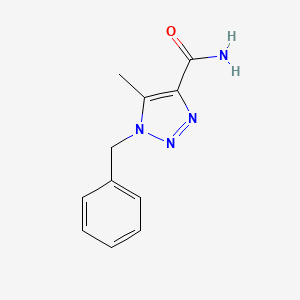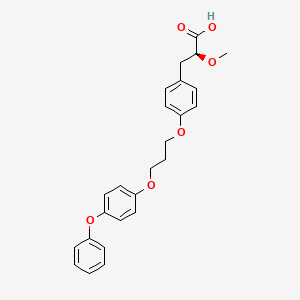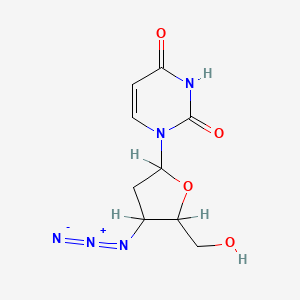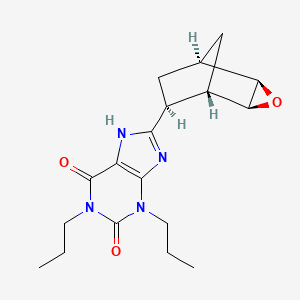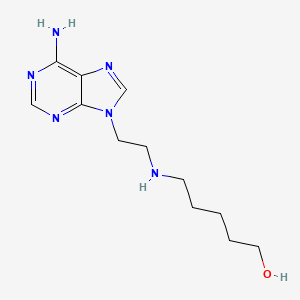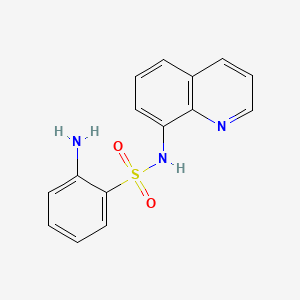
2-Amino-N-quinolin-8-yl-benzenesulfonamide
Übersicht
Beschreibung
2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known as QBS, is a chemical compound with the molecular formula C15H13N3O2S and a molecular weight of 299.35 . It is an apoptosis inducer that inhibits the cell cycle at the G2 phase .
Molecular Structure Analysis
The molecular structure of 2-Amino-N-quinolin-8-yl-benzenesulfonamide can be represented by the SMILES stringNc1ccccc1S(=O)(=O)Nc2cccc3cccnc23 . This notation provides a way to represent the molecule’s structure using ASCII strings. Physical And Chemical Properties Analysis
2-Amino-N-quinolin-8-yl-benzenesulfonamide is a solid substance . It is soluble in DMSO at a concentration of 22 mg/mL but is insoluble in water . The compound has a carbon content of 60.07%, a hydrogen content of 4.21%, and a nitrogen content of 14.04% .Relevant Papers One relevant paper found in the search results is titled "Expression of long non-coding RNA ENSG00000226738 (LncKLHDC7B) is enriched in the immunomodulatory triple-negative breast cancer subtype and its alteration promotes cell migration, invasion, and resistance to cell death" . This paper may provide more information on the potential applications of 2-Amino-N-quinolin-8-yl-benzenesulfonamide in cancer research.
Wissenschaftliche Forschungsanwendungen
-
Cell Cycle Inhibition and Apoptosis Induction
- Field : Biochemistry/Cell Biology
- Application : 2-Amino-N-quinolin-8-yl-benzenesulfonamide (QBS) has been identified as a potent cytotoxic compound that induces cell cycle arrest and apoptosis .
- Method : The compound was applied to Jurkat T cells .
- Results : The treatment resulted in cell cycle arrest and apoptosis .
-
C–H Bond Activation Reaction System
- Field : Organic Chemistry
- Application : N-(quinolin-8-yl)benzamide, a member of the quinoline compounds, has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Triple Negative Breast Cancer Treatment
- Field : Oncology
- Application : QBS has been identified as a potential treatment for triple negative breast cancer (TNBC), an aggressive phenotype with poor prognosis compared to ER, PR, and HER2-positive tumors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Organic Field-Effect Transistors
- Field : Material Science
- Application : QBS has been used in the development of ambipolar small-molecule:polymer blend semiconductors for solution-processable organic field-effect transistors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
G2 Phase Cell Cycle Inhibition
- Field : Biochemistry/Cell Biology
- Application : QBS has been identified as a potent cytotoxic compound that inhibits the cell cycle at the G2 phase .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Solution-Processable Organic Field-Effect Transistors
- Field : Material Science
- Application : QBS has been used in the development of ambipolar small-molecule:polymer blend semiconductors for solution-processable organic field-effect transistors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Eigenschaften
IUPAC Name |
2-amino-N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOKXAMJQVDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360049 | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
CAS RN |
16082-64-7 | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


